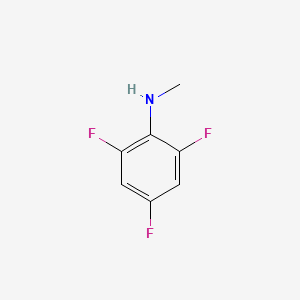

2,4,6-Trifluoro-N-methylaniline

Description

Properties

Molecular Formula |

C7H6F3N |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2,4,6-trifluoro-N-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

LBKPRADDIBQYGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct N-Methylation of 2,4,6-Trifluoroaniline

One straightforward approach involves the N-methylation of 2,4,6-trifluoroaniline. This method typically employs methylating agents such as methyl iodide, methyl trifluoromethanesulfonate, or formaldehyde with reducing agents under controlled conditions.

- Method Example:

- 2,4,6-trifluoroaniline is dissolved in a dry solvent (e.g., chloroform or acetonitrile) under an inert atmosphere.

- Methyl trifluoromethanesulfonate is added dropwise at low temperature (e.g., 0 °C to room temperature).

- The reaction mixture is stirred for a set time (30 minutes to several hours).

- Solvent removal and recrystallization yield the N-methylated product.

This method benefits from mild conditions and good selectivity but may require careful handling of methyl triflate due to its reactivity.

One-Pot Synthesis via Thiocarbamoyl Fluoride Intermediate

An innovative and efficient method involves the in situ generation of a thiocarbamoyl fluoride intermediate from N-methylaniline derivatives, followed by fluorination to introduce trifluoromethyl groups.

-

- N-methylaniline

- (Me4N)SCF3 (tetramethylammonium trifluoromethylthiolate)

- Silver fluoride (AgF)

-

- N-methylaniline is reacted with (Me4N)SCF3 in acetonitrile at room temperature to form thiocarbamoyl fluoride, confirmed by ^19F NMR.

- Subsequent addition of AgF promotes desulfurative fluorination, converting the intermediate to the trifluoromethylated amine within 2 hours at room temperature or mild heating.

This approach is notable for its operational simplicity, high selectivity, and mild reaction conditions, avoiding harsh reagents and multi-step sequences.

N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A recent advancement involves direct N-trifluoromethylation of secondary amines using carbon disulfide (CS2) and silver fluoride (AgF) as reagents.

Comparative Data on Preparation Methods

Mechanistic Insights and Reaction Optimization

The N-methylation via methyl triflate proceeds through nucleophilic attack of the aniline nitrogen on the methylating agent, requiring anhydrous conditions to avoid side reactions.

The thiocarbamoyl fluoride intermediate formation is key to selective trifluoromethylation, where the electrophilic sulfur center is fluorinated by AgF to form the N-CF3 bond.

The CS2/AgF method exploits the strong affinity of silver ions for sulfur, enabling desulfurization and fluorination in one pot, which simplifies the synthesis and improves yields.

Optimization studies indicate that reaction temperature, reagent ratios, and solvent choice critically influence yields and purity, with acetonitrile and mild heating (30–50 °C) often providing optimal results.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2,4,6-Trifluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,4,6-Trifluoro-N-methylaniline and related compounds:

Key Findings:

Electron Effects : Fluorine substituents lower the aromatic ring’s electron density, making this compound less reactive in electrophilic substitution compared to 2,4,6-Trimethylaniline (electron-donating -CH₃ groups) .

Steric Influence : The N-methyl group in this compound reduces hydrogen-bonding capacity compared to 2,4,6-Trifluoroaniline , altering crystal packing and solubility .

Fluorination Degree : Increased fluorination (e.g., 2,3,4,6-Tetrafluoroaniline and Pentafluoroaniline ) correlates with higher thermal stability and lipophilicity, advantageous in agrochemical design .

Functional Group Variation : N-Methyl-4-(trifluoromethyl)aniline replaces fluorine with a trifluoromethyl group, enhancing steric bulk and altering reactivity in palladium-catalyzed couplings .

Biological Activity

2,4,6-Trifluoro-N-methylaniline is an aromatic amine that has gained attention in pharmaceutical and chemical research due to its unique trifluoromethyl group. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The trifluoromethyl group significantly influences the pharmacological properties of compounds, enhancing their potency and selectivity against various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylaniline backbone with three fluorine atoms attached to the aromatic ring, which alters its electronic properties and enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, structural modifications of similar compounds have led to significant activity against various bacterial strains .

- Anticancer Properties : The presence of the trifluoromethyl group has been linked to increased potency in anticancer agents. Research indicates that such modifications can improve the efficacy of drugs targeting cancer cell proliferation and survival pathways .

- Enzyme Inhibition : Compounds like this compound have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example, studies on related compounds revealed their potential as inhibitors of carbonic anhydrases and other critical enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have demonstrated that:

- The position and number of fluorine atoms significantly affect the compound's hydrophobicity and electronic distribution.

- Substituents on the aniline nitrogen can modulate activity by influencing solubility and binding affinity to target proteins .

Case Studies

Several case studies illustrate the biological impact of this compound:

- Antibacterial Activity : In vitro assays demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibacterial agents .

- Anticancer Studies : A study focusing on the effects of trifluoromethylated compounds on cancer cell lines showed that modifications to the aniline structure resulted in enhanced cytotoxicity against specific cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Tables

The following table summarizes key findings from various studies on this compound and its derivatives:

Q & A

Q. What are the established synthetic routes for 2,4,6-Trifluoro-N-methylaniline, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves alkylation of 2,4,6-trifluoroaniline using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or acetone) and temperature control (60–80°C) are critical to minimize side reactions such as over-alkylation. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of aniline to methylating agent) and employing phase-transfer catalysts .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Distillation: Vacuum distillation (boiling point ~120–130°C at 10 mmHg) is effective for high-purity isolation.

- Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) as eluent removes polar impurities.

- Recrystallization: Use ethanol/water mixtures to recrystallize the compound, ensuring removal of unreacted starting materials .

Q. How can basic spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:

- ¹⁹F NMR: Three distinct signals for fluorine atoms at δ −110 to −120 ppm (meta and para positions).

- ¹H NMR: A singlet for N-methyl protons at δ ~3.0 ppm and aromatic protons as a doublet (J = 8–10 Hz).

- IR: Stretching vibrations for C-F (~1250 cm⁻¹) and N-H (~3400 cm⁻¹, if trace amines remain) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in the electronic environment of this compound?

Answer:

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

Answer: The compound is a key precursor in fluorinated drug candidates:

- Anticancer Agents: Coupling with sulfonamide groups via Buchwald-Hartwig amination to target kinase inhibitors.

- Antimicrobials: Functionalization at the amino group with heterocycles (e.g., triazoles) enhances bioactivity.

Reaction conditions (e.g., Pd catalysts, ligand selection) must balance reactivity and fluorine’s electron-withdrawing effects .

Q. What role does fluorination play in the material science applications of this compound?

Answer: Fluorine’s electronegativity enhances thermal stability and dielectric properties, making the compound useful in:

Q. How should researchers address contradictory data on physicochemical properties (e.g., melting points, solubility)?

Answer: Discrepancies arise from impurities or polymorphic forms. Mitigation strategies include:

Q. What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Model Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states).

- QSAR: Correlate substituent effects (e.g., fluorine position) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.